Dipivefrin

Übersicht

Beschreibung

Dipivefrin is a prodrug of epinephrine, primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is formed by the diesterification of epinephrine and pivalic acid, enhancing its lipophilic character and penetration into the anterior chamber of the eye .

Vorbereitungsmethoden

Dipivefrin wird durch Veresterung von Epinephrin mit Pivalinsäure synthetisiert. Die Reaktion beinhaltet die Verwendung von Pivaloylchlorid in Gegenwart einer Base wie Pyridin . Die industrielle Produktion von this compound erfolgt nach ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Dipivefrin wird hydrolysiert, um Epinephrin freizusetzen, seine aktive Form . Die Hydrolyse wird durch Esterase-Enzyme im Auge erleichtert. Die primäre Reaktion ist die Spaltung der Esterbindungen, was zur Bildung von Epinephrin und Pivalinsäure führt . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasser und Esterase-Enzyme unter physiologischen Bedingungen .

Wissenschaftliche Forschungsanwendungen

Management of Intraocular Pressure

Dipivefrin is primarily indicated for the reduction of intraocular pressure in patients with glaucoma or ocular hypertension. Clinical studies have demonstrated its efficacy:

- Comparative Efficacy : In a study involving 42 patients, this compound (0.1%) was compared with epinephrine (2%). Both drugs produced similar reductions in intraocular pressure (18.6% for this compound vs. 21.0% for epinephrine) over a three-month period, with this compound showing a significantly lower incidence of burning and stinging upon instillation .

- Addition to Beta-Blocker Therapy : Another study assessed the addition of this compound to a regimen of beta-blockers in patients with early primary open-angle glaucoma. The results indicated a significant reduction in mean intraocular pressure from 22.7 mmHg to 20.2 mmHg after one week, demonstrating its utility as an adjunct therapy .

Potential Systemic Applications

Recent research has explored the potential systemic applications of this compound beyond ophthalmology:

- Anaphylaxis and Cancer Treatment : A patent describes methods for using this compound to deliver epinephrine systemically when taken orally, suggesting its use in treating anaphylaxis and possibly cancer or microbial infections. This application leverages this compound's ability to bypass some metabolic barriers that limit the efficacy of oral epinephrine .

Case Study 1: Efficacy in Glaucoma Management

A randomized double-masked study evaluated the effects of this compound on patients with primary open-angle glaucoma. Results showed that patients treated with this compound experienced comparable reductions in intraocular pressure to those treated with epinephrine, along with fewer adverse effects .

Case Study 2: Adjunct Therapy

In another prospective study, this compound was added to the treatment regimen of patients already on beta-blockers. The findings revealed that 50% of the treated eyes had a reduction in intraocular pressure by 2 mmHg or more after 12 weeks, indicating its effectiveness as an adjunct therapy .

Data Summary

Wirkmechanismus

Dipivefrin is a prodrug with little or no pharmacological activity until it is hydrolyzed into epinephrine inside the human eye . The liberated epinephrine stimulates α1 and α2 adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility . This dual action helps in reducing intraocular pressure effectively .

Vergleich Mit ähnlichen Verbindungen

Dipivefrin ist einzigartig aufgrund seiner Prodrug-Natur, die eine bessere Penetration und weniger Nebenwirkungen ermöglicht als die direkte Verabreichung von Epinephrin . Ähnliche Verbindungen sind:

- Epinephrin: Wird direkt verwendet, hat aber mehr Nebenwirkungen und weniger Penetration .

- Phenylephrin: Ein weiterer adrenerger Agonist, der in der Ophthalmologie eingesetzt wird, aber mit anderer Rezeptorselektivität .

- Brimonidin: Ein α2-adrenerger Agonist, der für ähnliche Indikationen verwendet wird, aber mit einem anderen Wirkmechanismus .

This compound zeichnet sich durch seine verbesserte Lipophilie und reduzierten systemischen Nebenwirkungen aus .

Biologische Aktivität

Dipivefrin, a prodrug of epinephrine, is primarily recognized for its therapeutic applications in ophthalmology, particularly for managing intraocular pressure (IOP) in conditions such as glaucoma. This compound exhibits significant biological activity through its conversion to epinephrine, which has various physiological effects mediated by adrenergic receptors.

This compound (chemical formula: CHNO) is a dipivaloyl ester of epinephrine. Its lipophilicity is approximately 100-600 times greater than that of epinephrine, enabling enhanced ocular penetration. Upon administration, this compound is rapidly hydrolyzed to epinephrine in the cornea and anterior chamber, leading to its pharmacological effects. The conversion rate is notable, with about 80% of this compound converted to epinephrine within 30 minutes post-instillation .

The primary mechanism by which this compound lowers IOP involves:

- Decreased Aqueous Humor Production : By activating alpha-adrenergic receptors.

- Increased Aqueous Humor Outflow : Through beta-adrenergic receptor activation.

Ocular Applications

This compound has been extensively studied for its efficacy in reducing IOP in patients with glaucoma. A randomized controlled trial involving 42 patients demonstrated that this compound (0.1%) produced an average IOP reduction of 18.6%, comparable to a 21.0% reduction observed with epinephrine (2%) . Furthermore, the addition of this compound to a regimen including beta-blockers resulted in significant IOP reductions over a 12-week period .

Table 1: Summary of Clinical Studies on this compound

Side Effects and Safety Profile

This compound is associated with fewer systemic side effects compared to epinephrine, making it a safer option for patients with cardiovascular concerns . However, some patients have reported adverse reactions such as follicular conjunctivitis and discomfort upon administration . These side effects were observed in a study where patients receiving this compound experienced conjunctival changes that resolved after discontinuation.

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is well absorbed when administered topically or orally. Studies indicate that systemic absorption ranges from 55% to 65% after ocular application . The rapid conversion to epinephrine allows for effective systemic delivery when administered orally, making it a potential candidate for treating conditions responsive to epinephrine without the need for injections .

Case Studies

A notable case study involved patients who developed conjunctival toxicity after prolonged use of this compound therapy for glaucoma management. The study highlighted the need for regular monitoring of ocular health in patients receiving this treatment . Withdrawal of this compound led to the resolution of symptoms within weeks to months.

Eigenschaften

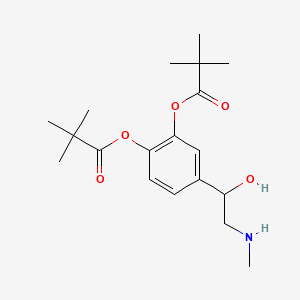

IUPAC Name |

[2-(2,2-dimethylpropanoyloxy)-4-[1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6/h8-10,13,20-21H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUJLLGVOUDECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048544 | |

| Record name | Dipivefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble as HCl salt, 5.82e-02 g/L | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Dipivefrin is a prodrug with little or no pharmacologically activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine, an adrenergic agonist, appears to exert its action by stimulating α -and/or β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility. The dipivefrin prodrug delivery system is a more efficient way of delivering the therapeutic effects of epinephrine, with fewer side effects than are associated with conventional epinephrine therapy. | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

52365-63-6 | |

| Record name | Dipivefrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52365-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipivefrin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dipivefrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPIVEFRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1PVL543G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipivefrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146-147 | |

| Record name | Dipivefrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dipivefrin is a prodrug that is converted into epinephrine within ocular tissues [, ]. This conversion is primarily facilitated by enzymatic hydrolysis, particularly by cholinesterase enzymes [, , ]. Epinephrine, as an adrenergic agonist, then acts on receptors in the eye, primarily enhancing the outflow of aqueous humor and decreasing its production through vasoconstriction, ultimately leading to a reduction in intraocular pressure (IOP) [, , ].

A: Cholinesterase enzymes, particularly those found in the cornea, play a crucial role in hydrolyzing this compound into its active form, epinephrine [, , ]. While other esterases contribute, studies suggest that cholinesterase exhibits a higher affinity for this compound [].

A: While early studies in rabbits suggested a potential antagonism between echothiophate iodide (a cholinesterase inhibitor) and this compound, later research in humans demonstrated that this compound remains effective even when co-administered with echothiophate [, ].

A: this compound, when administered at a concentration approximately ten times lower than epinephrine, achieves similar reductions in IOP [, ]. This suggests comparable efficacy in terms of IOP reduction despite the prodrug nature of this compound.

ANone: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound hydrochloride. To obtain this information, it is recommended to consult resources like PubChem or DrugBank.

A: While the research excerpts do not provide detailed spectroscopic data, one study mentions that the maximum absorbance wavelength (λmax) of this compound hydrochloride was found to be 254 nm [].

A: this compound, with its two pivalic acid groups attached to epinephrine, exhibits increased lipophilicity compared to epinephrine []. This enhanced lipophilicity facilitates better corneal penetration, allowing for greater drug delivery to the anterior chamber of the eye [].

A: Research has explored incorporating this compound hydrochloride into niosomal gel formulations to achieve controlled ocular delivery []. This approach aims to enhance drug stability and prolong its release, potentially improving therapeutic outcomes.

A: After topical application, this compound undergoes hydrolysis in the cornea, primarily by esterases, to release epinephrine []. The cornea acts as the primary site for this conversion, although some this compound may be absorbed systemically without being hydrolyzed [].

A: Studies have shown that systemic absorption of both epinephrine and this compound, after topical ocular application, ranges from 55% to 65% of the administered dose []. This suggests that a considerable amount of topically applied this compound reaches the systemic circulation.

A: The metabolism of this compound shows some differences depending on the route of administration. While the metabolites of topically applied epinephrine and this compound are similar, there are variations in tissue distribution compared to intravenous administration [, ].

A: Clinical studies have consistently demonstrated the efficacy of this compound in reducing IOP in patients with open-angle glaucoma or ocular hypertension [, , , , , ].

A: Yes, several studies have compared the efficacy and safety of this compound with other commonly used antiglaucoma drugs like timolol, levobunolol, and epinephrine [, , ]. These studies provide valuable insights into the relative efficacy and tolerability of this compound.

A: While generally considered safe, prolonged use of this compound has been associated with rare cases of corneal vascularization, cicatricial entropion (inward turning of the eyelid), and xerosis (dry eye) [, , ].

A: While this compound is a prodrug of epinephrine, research suggests that it might carry a lower risk of inducing cystoid macular edema, a sight-threatening condition, compared to epinephrine [].

A: Various analytical methods have been employed to study this compound, including high-performance liquid chromatography (HPLC) for determining its concentration in formulations and biological samples, and capillary electrophoresis for separating its enantiomers [, , , ].

A: Studies investigating this compound hydrochloride ophthalmic gel-forming solutions have shown that the amount of polymer used in the formulation can significantly influence the drug's release profile and permeability [].

A: The research highlights several alternative antiglaucoma medications, including timolol, betaxolol, levobunolol, latanoprost, pilocarpine, and brimonidine [, , , ]. The choice of treatment depends on factors like individual patient response, tolerability, and the severity of glaucoma.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.